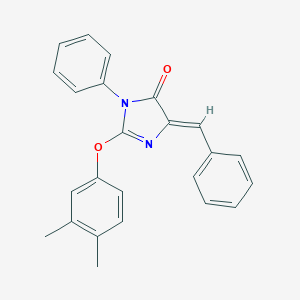
4-Benzylidene-1-phenyl-2-(3,4-dimethylphenoxy)-2-imidazoline-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylidene-1-phenyl-2-(3,4-dimethylphenoxy)-2-imidazoline-5-one, commonly known as DPI, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
作用機序
DPI inhibits 4-Benzylidene-1-phenyl-2-(3,4-dimethylphenoxy)-2-imidazoline-5-one by binding to the catalytic domain of the enzyme. It prevents the phosphorylation of target proteins by this compound, leading to the inhibition of downstream signaling pathways. DPI has been shown to be a selective inhibitor of this compound, with minimal effects on other kinases.
Biochemical and Physiological Effects:
The inhibition of this compound by DPI has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. DPI has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
DPI has several advantages for lab experiments. It is a potent and selective inhibitor of 4-Benzylidene-1-phenyl-2-(3,4-dimethylphenoxy)-2-imidazoline-5-one, making it a valuable tool for studying the function of this enzyme. It has also been shown to have minimal effects on other kinases, reducing the risk of off-target effects. However, DPI has some limitations. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. It also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
For the use of DPI include the development of analogs with improved solubility and bioavailability, and the exploration of its potential as a therapeutic agent for the treatment of cancer, neurological disorders, and cardiovascular diseases.
合成法
The synthesis of DPI involves the condensation reaction between 3,4-dimethylphenol and benzaldehyde, followed by the reaction with 1-phenyl-2,3-dimethylimidazoline-4,5-dione. The final product is obtained after purification and recrystallization. The synthesis of DPI is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DPI has been extensively used in scientific research to study the role of 4-Benzylidene-1-phenyl-2-(3,4-dimethylphenoxy)-2-imidazoline-5-one in various cellular processes. It has been shown to inhibit the activity of this compound in vitro and in vivo, making it a valuable tool for studying the function of this enzyme. DPI has been used to investigate the role of this compound in cell proliferation, differentiation, apoptosis, and signal transduction pathways. It has also been used to study the effects of this compound inhibition on cancer cells, cardiovascular diseases, and neurological disorders.
特性
分子式 |
C24H20N2O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-2-(3,4-dimethylphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H20N2O2/c1-17-13-14-21(15-18(17)2)28-24-25-22(16-19-9-5-3-6-10-19)23(27)26(24)20-11-7-4-8-12-20/h3-16H,1-2H3/b22-16- |
InChIキー |
OOTWGSXPUSDNRN-JWGURIENSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)OC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4)C |
SMILES |
CC1=C(C=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)C |
正規SMILES |
CC1=C(C=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295875.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
